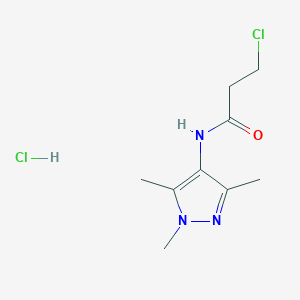
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated pyrazole is reacted with propionamide in the presence of a base such as triethylamine to form the desired compound.
Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole compounds.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride
- 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-butyramide hydrochloride
- 3-Bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride
Uniqueness
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propionamide group. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H15Cl2N3O |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H14ClN3O.ClH/c1-6-9(7(2)13(3)12-6)11-8(14)4-5-10;/h4-5H2,1-3H3,(H,11,14);1H |
InChI Key |
UZCOCSRJIHVPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















